molecular formula C19H14F3N3O3 B607653 GLPG-0492 CAS No. 1215085-92-9

GLPG-0492

Katalognummer: B607653
CAS-Nummer: 1215085-92-9
Molekulargewicht: 389.3 g/mol
InChI-Schlüssel: VAJGULUVTFDTAS-GOSISDBHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

GLPG-0492, also known as DT-200, is a drug that acts as a selective androgen receptor modulator (SARM). It has been investigated for the treatment of cachexia and muscular dystrophy .


Molecular Structure Analysis

The molecular formula of this compound is C19H14F3N3O3, and its molar mass is 389.334 g/mol . The IUPAC name is 4-[(4R)-4-(hydroxymethyl)-3-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile .


Physical and Chemical Properties Analysis

This compound is a solid, white to off-white compound . It has a melting point of 66 - 71°C, a predicted boiling point of 544.0±60.0 °C, and a predicted density of 1.50±0.1 g/cm3 .

Wissenschaftliche Forschungsanwendungen

Behandlung von Kachexie

GLPG-0492 wurde als potenzielle Behandlung für Kachexie identifiziert, ein Zustand, der durch Gewichts- und Muskelmasseverlust gekennzeichnet ist {svg_1}. Galapagos NV hat die erste klinische Studie am Menschen für this compound für diese Anwendung erfolgreich abgeschlossen {svg_2}. Der Kandidatenwirkstoff zeigte gute Sicherheit bei gesunden Freiwilligen und ein pharmakokinetisches (PK) Profil, das eine einmalige orale Dosierung pro Tag unterstützt {svg_3}.

Duchenne-Muskeldystrophie

Neben Kachexie könnte this compound auch potenzielle Anwendungen bei der Behandlung der Duchenne-Muskeldystrophie haben {svg_4}. Dies ist eine genetische Erkrankung, die durch fortschreitenden Muskelabbau und Muskelschwäche gekennzeichnet ist.

Selektiver Androgenrezeptormodulator

This compound ist ein selektiver Androgenrezeptormodulator (SARM) {svg_5}. SARMs sind Androgenrezeptorliganden, die den Muskelanabolismus induzieren, während sie reduzierte Wirkungen in den Fortpflanzungsgeweben haben {svg_6}. Daher stellen sie eine Alternative zur Testosterontherapie dar {svg_7}.

Behandlung von Muskelschwund

This compound wurde in einem Mausmodell der Hintergliedmaßenimmobilisierung evaluiert und mit Testosteronpropionat (TP) verglichen {svg_8}. Die Behandlung mit this compound verhindert teilweise die durch Immobilisierung induzierte Muskelatrophie mit einem Trend zur Förderung der Muskelzellhypertrophie in dosisabhängiger Weise {svg_9}.

Modulation zellulärer bioenergetischer Prozesse

Metabolom-Profiling-Experimente unter Verwendung von 1H-NMR führten zur Identifizierung einer Plasma-GLPG-0492-Signatur, die mit der Modulation zellulärer bioenergetischer Prozesse verbunden ist {svg_10}.

Altern und Muskelschwund

This compound könnte möglicherweise zur Behandlung von Muskelschwund eingesetzt werden, einem Merkmal des Alterns {svg_11}. Dieses enge Gleichgewicht wird während des Alterns erheblich verändert, was zu Muskelschwund führt, der mit einem Rückgang der Funktion im Laufe der Zeit verbunden ist, der als Sarkopenie bezeichnet wird {svg_12}.

Wirkmechanismus

Target of Action

GLPG-0492, also known as DT-200, is a drug that acts as a Selective Androgen Receptor Modulator (SARM) . The primary target of this compound is the androgen receptor , a nuclear receptor that plays a crucial role in the development and function of male sexual organs and secondary sexual characteristics .

Mode of Action

As a SARM, this compound selectively binds to the androgen receptor, modulating its activity . This selective binding allows it to exert its effects primarily on muscle tissue, where it can enhance muscle mass and function .

Biochemical Pathways

As a modulator of the androgen receptor, it likely influences pathways related to muscle growth and maintenance

Pharmacokinetics

In clinical trials, this compound has shown a pharmacokinetic profile that supports once-daily oral dosing . Healthy volunteers were given increasing doses of this compound by oral administration, and the drug showed favorable safety data with no severe adverse events reported .

Result of Action

This compound has been shown to improve muscle mass in animal models, with minimal cardiovascular, prostate, or virility side effects traditionally seen in androgen therapies . This makes it a promising candidate for the treatment of conditions characterized by muscle wasting, such as cachexia and potentially other indications, such as Duchenne muscular dystrophy .

Action Environment

As with any drug, factors such as the patient’s overall health, age, and concomitant medications can influence the drug’s action, efficacy, and stability

Safety and Hazards

GLPG-0492 has shown good safety in healthy volunteers in a first-in-human trial. No severe adverse events or changes in vital signs and laboratory parameters were reported .

Zukünftige Richtungen

GLPG-0492 is currently under development for musculo-skeletal diseases such as sarcopenia and Duchenne muscular dystrophy . Galapagos NV plans to conduct a second Phase I trial in healthy volunteers to assess the safety and tolerability of this compound over at least 14 consecutive days .

Biochemische Analyse

Biochemical Properties

GLPG-0492 is a selective androgen receptor modulator (SARM), which means it selectively binds to androgen receptors and induces muscle anabolism while having reduced effects in reproductive tissues . This selective binding and activation of the androgen receptor by this compound can stimulate protein synthesis and promote the growth and repair of muscle tissue .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. In muscle cells, it promotes protein synthesis and muscle growth, which can help counteract muscle atrophy . It also influences cell function by modulating cell signaling pathways related to muscle growth and repair .

Molecular Mechanism

The molecular mechanism of action of this compound involves its selective binding to androgen receptors. This binding activates the receptor, leading to changes in gene expression that promote muscle growth and repair . The selective nature of this binding means that this compound can have these beneficial effects on muscle tissue while minimizing unwanted effects in other tissues .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have stable and long-lasting effects. It can maintain its activity over time, and its effects on muscle growth and repair can persist even after treatment has ended .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with dosage. At lower doses, it can effectively promote muscle growth and repair, while at higher doses, it may have additional effects . Even at high doses, this compound does not appear to have the same risks of adverse effects as traditional androgenic steroids .

Metabolic Pathways

This compound is involved in the androgen receptor signaling pathway, which plays a key role in regulating muscle metabolism . By selectively activating this pathway, this compound can promote muscle anabolism and counteract muscle atrophy .

Transport and Distribution

Once inside the body, this compound is distributed to muscle tissues, where it can exert its effects . It is thought to be transported to these tissues via the bloodstream, and its selective binding to androgen receptors ensures that it is primarily localized to muscle tissues .

Subcellular Localization

Within cells, this compound is thought to localize to the cytoplasm, where it can bind to and activate androgen receptors . This activation triggers changes in gene expression that promote muscle growth and repair .

Eigenschaften

IUPAC Name

4-[(4S)-4-(hydroxymethyl)-3-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O3/c1-24-17(28)25(14-8-7-12(10-23)15(9-14)19(20,21)22)16(27)18(24,11-26)13-5-3-2-4-6-13/h2-9,26H,11H2,1H3/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJGULUVTFDTAS-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=O)C1(CO)C2=CC=CC=C2)C3=CC(=C(C=C3)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)N(C(=O)[C@@]1(CO)C2=CC=CC=C2)C3=CC(=C(C=C3)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215085-92-9
Record name GLPG-0492
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215085929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GLPG-0492
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12461
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GLPG-0492
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O59X1ACZT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 0.52 g of 4-[2,5-dioxo-3-methyl-4-phenyl-4-[(2-propenyloxy)methyl]imidazolidin-1-yl]-2-trifluoromethylbenzonitrile in 40 mL of dichloromethane is added 2 mL of trifluoroborane-dimethylsulfide complex in 10 mL of dichloromethane. The mixture is stirred at rt for 3 hours and poured into a saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is dried over magnesium sulfate, filtered and evaporated. The crude product is purified by chromatography over silica gel while eluting with 70/30 heptane/ethyl acetate mixture to provide the desired product.
Name
4-[2,5-dioxo-3-methyl-4-phenyl-4-[(2-propenyloxy)methyl]imidazolidin-1-yl]-2-trifluoromethylbenzonitrile
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.